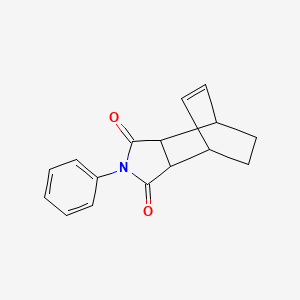![molecular formula C26H30N4O2S2 B15012654 1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) is a complex organic compound featuring a benzene ring substituted with urea groups and a sulfanyl ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) typically involves multi-step organic reactions. One common route includes the reaction of benzene-1,3-diamine with 2-[(2-methylphenyl)sulfanyl]ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Benzene-1,3-diylbis(3-{2-[(2-chlorophenyl)sulfanyl]ethyl}urea): Similar structure but with a chlorine substituent.
1,1’-Benzene-1,3-diylbis(3-{2-[(2-fluorophenyl)sulfanyl]ethyl}urea): Similar structure but with a fluorine substituent.
Uniqueness
1,1’-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This subtle difference can lead to variations in its chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C26H30N4O2S2 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
1-[2-(2-methylphenyl)sulfanylethyl]-3-[3-[2-(2-methylphenyl)sulfanylethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C26H30N4O2S2/c1-19-8-3-5-12-23(19)33-16-14-27-25(31)29-21-10-7-11-22(18-21)30-26(32)28-15-17-34-24-13-6-4-9-20(24)2/h3-13,18H,14-17H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
BBGULIBKHCQVHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCSC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B15012613.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol](/img/structure/B15012617.png)
![5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012626.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-dichlorophenol](/img/structure/B15012631.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15012637.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
